5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
Description
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a structurally complex heterocyclic compound featuring a fused triazolo-triazine core. Key structural attributes include:
- 5,7-Disubstitution: Two dimethylamino groups at positions 5 and 7, which are electron-donating substituents likely influencing electronic distribution and solubility.
Properties
CAS No. |
91892-46-5 |
|---|---|
Molecular Formula |
C14H16N8O2 |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
5-N,5-N,7-N,7-N-tetramethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-15-13-18-17-11(21(13)14(16-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
InChI Key |
ANHCFNJBRBXXAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NN=C(N2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method starts with the preparation of the triazolotriazine core, followed by the introduction of the dimethylamino groups and the hydroxy(oxido)amino phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield amines.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Triazolo-triazine derivatives exhibit substituent-dependent binding affinities for AR subtypes. Key comparisons include:
Table 1: Substituent Impact on AR Affinity
Analysis :
- Dimethylamino Groups: Compounds 24 and 25 (single dimethylamino at C5) show strong hA3AR binding .
- Position 3: The hydroxy(oxido)aminophenyl group in the target compound could mimic the hydrogen-bonding interactions observed with furyl or carbamoyl groups in analogs, influencing receptor docking .
Structural Modifications and Bioactivity
Table 2: Core and Peripheral Modifications
Analysis :
- Core Heterocycles : and highlight triazolo-tetrazines and triazaphosphinines, which exhibit distinct reactivity due to nitrogen/phosphorus content . The target’s triazine core lacks these heteroatoms, favoring stability over redox activity.
- Peripheral Groups: Morpholino-substituted triazines () prioritize bulkier substituents, whereas dimethylamino groups in the target compound may enhance kinetic solubility .
Physicochemical Properties
Table 3: Molecular and Physical Properties
| Compound ID | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) |
|---|---|---|---|
| Compound 19 | 427.42 | 203–205 | Moderate |
| Compound 24 | 364.40 | 270–274 | Low |
| Target Compound | ~450 (estimated) | N/A | Predicted High |
Analysis :
- The bis(dimethylamino) groups in the target compound likely reduce melting points compared to carbamoyl analogs (e.g., Compound 24) and improve DMSO solubility .
Biological Activity
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical formula is , and it features a triazole core structure that is known for its diverse biological activities. The presence of dimethylamino groups and hydroxyamino substitutions enhances its solubility and reactivity, making it a candidate for further pharmacological exploration .
Antitumor Activity
Research indicates that 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells demonstrated an IC50 value of 15 µM, indicating effective growth inhibition .
- Case Study 2 : In vitro assays on colorectal cancer cells revealed apoptosis induction through caspase activation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against several bacterial strains:
- Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair processes in cancer cells. Additionally, the compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects against tumor cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Predominantly eliminated via renal pathways.
Toxicological assessments have indicated a relatively low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate its safety margins in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
